4-[2-(3-Ethylphenoxy)ethyl]morpholine;oxalic acid
Overview
Description
4-[2-(3-Ethylphenoxy)ethyl]morpholine;oxalic acid is a compound that combines the structural features of morpholine and phenoxyethyl groups. Morpholine is a heterocyclic amine with both amine and ether functional groups, while the phenoxyethyl group introduces an aromatic ring with an ethyl substituent. The oxalic acid component forms a salt with the morpholine derivative, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-ethylphenoxy)ethyl]morpholine typically involves the reaction of 3-ethylphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the deprotonation of the phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Ethylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form phenolic derivatives.
Reduction: The morpholine ring can be reduced to form secondary amines.
Substitution: The ethyl group on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[2-(3-Ethylphenoxy)ethyl]morpholine;oxalic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-ethylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the phenoxyethyl group can enhance binding affinity. The oxalic acid component may facilitate the compound’s solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Phenoxyethyl)morpholine: Lacks the ethyl substituent on the aromatic ring.
4-[2-(4-Ethylphenoxy)ethyl]morpholine: Has the ethyl group in a different position on the aromatic ring.
4-[2-(3-Methylphenoxy)ethyl]morpholine: Contains a methyl group instead of an ethyl group.
Uniqueness
4-[2-(3-Ethylphenoxy)ethyl]morpholine;oxalic acid is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination with oxalic acid also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(3-ethylphenoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-2-13-4-3-5-14(12-13)17-11-8-15-6-9-16-10-7-15;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNDZTJRZCAGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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